9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
The compound 9-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of fluorophenyl and methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
9-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
9-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-fluorophenyl)methoxy]benzonitrile
- (4-fluorophenyl)[(8S,9S,10S)-10-(hydroxymethyl)-9-(3′-methoxy-4-biphenylyl)-1,6-diazabicyclo[6.2.0]dec-6-yl]methanone
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
The uniqueness of 9-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H34FNO4 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
9-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C31H34FNO4/c1-30(2)13-21-28(23(34)15-30)27(29-22(33-21)14-31(3,4)16-24(29)35)19-8-11-25(26(12-19)36-5)37-17-18-6-9-20(32)10-7-18/h6-12,27,33H,13-17H2,1-5H3 |
InChI Key |
VJWZCEPKEGWNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)C(=O)C1)C |
Origin of Product |
United States |
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